(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl cinnamate
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Overview
Description
(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl cinnamate: is a chemical compound with the molecular formula C19H22O2 and a molecular weight of 282.377 g/mol . It is known for its unique bicyclic structure, which includes a cinnamate ester functional group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of (6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl cinnamate typically involves the esterification of (6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methanol with cinnamic acid or its derivatives . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl cinnamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Scientific Research Applications
(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl cinnamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of (6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl cinnamate involves its interaction with specific molecular targets and pathways. The cinnamate ester functional group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl cinnamate can be compared with similar compounds such as:
(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl ethyl carbonate: This compound has a similar bicyclic structure but with an ethyl carbonate ester functional group.
Myrtenyl acetate: Another bicyclic compound with an acetate ester functional group, used in fragrance and flavor industries.
The uniqueness of this compound lies in its cinnamate ester functional group, which imparts distinct chemical and biological properties.
Biological Activity
(6,6-Dimethylbicyclo(3.1.1)hept-2-en-2-yl)methyl cinnamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C19H22O2
- Molecular Weight : 290.38 g/mol
- Structural Features : The compound features a bicyclic structure which contributes to its unique biological properties.
1. Anti-inflammatory Properties
Research indicates that compounds similar to methyl cinnamate exhibit significant anti-inflammatory activity. A study highlighted that methyl cinnamate, a related compound, demonstrated potent anti-inflammatory effects with reduced cytotoxicity in RAW264.7 cells, suggesting potential therapeutic applications in periodontal disease and other inflammatory conditions .
Table 1: Anti-inflammatory Effects of Related Compounds
2. Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. A recent study indicated that structurally similar compounds exhibit significant activity against fungal and staphylococcal infections, suggesting that this compound could be developed into an effective antimicrobial agent .
Table 2: Antimicrobial Activity of Related Compounds
Compound | Target Pathogen | Activity Level | Reference |
---|---|---|---|
Compound 11 | Fungal infections | Promising | |
Compound 10 | Staphylococci | Effective |
3. Anticancer Potential
In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including HeLa and CT-26 cells. The observed IC50 values indicate significant antiproliferative activity, suggesting potential as an anticancer therapeutic .
Table 3: Anticancer Activity Against Human Cell Lines
Case Studies
Several case studies have explored the biological activities of compounds related to this compound:
- Case Study on Anti-inflammatory Effects : In a controlled experiment using RAW264.7 cells exposed to lipopolysaccharides (LPS), methyl cinnamate significantly suppressed the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential for managing inflammatory diseases .
- Case Study on Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of bicyclic compounds found that this compound exhibited notable activity against Candida albicans and Staphylococcus aureus strains, reinforcing its potential as a therapeutic agent against infections .
Properties
CAS No. |
93904-38-2 |
---|---|
Molecular Formula |
C19H22O2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C19H22O2/c1-19(2)16-10-9-15(17(19)12-16)13-21-18(20)11-8-14-6-4-3-5-7-14/h3-9,11,16-17H,10,12-13H2,1-2H3/b11-8+ |
InChI Key |
JQKXXCDIJZYTEZ-DHZHZOJOSA-N |
Isomeric SMILES |
CC1(C2CC=C(C1C2)COC(=O)/C=C/C3=CC=CC=C3)C |
Canonical SMILES |
CC1(C2CC=C(C1C2)COC(=O)C=CC3=CC=CC=C3)C |
Origin of Product |
United States |
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